Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate is an organic compound with a complex structure. It is a white crystalline solid at room temperature and is soluble in various organic solvents such as ether and dichloromethane . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The preparation of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multi-step synthetic routesThe reaction conditions often involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the amino group to participate in further reactions. This compound can act as a substrate for enzymes, facilitating various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate can be compared with similar compounds such as:
Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-2-(methylamino)hexanoate: This compound has a similar structure but with a methylamino group instead of an amino group.
Tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific structure and the presence of the benzyloxycarbonyl protecting group, which makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFVZALISNAFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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